N-tert-butyl-5-ethylthiophene-2-sulfonamide
Overview
Description
N-tert-butyl-5-ethylthiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-tert-butyl-5-ethylthiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is then functionalized to introduce the ethyl and tert-butyl groups.
Sulfonation: The thiophene ring undergoes sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
N-Alkylation: The final step involves N-alkylation to introduce the tert-butyl group on the sulfonamide nitrogen.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-tert-butyl-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-tert-butyl-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-tert-butyl-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-tert-butyl-5-ethylthiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
2-ethylthiophene: Lacks the sulfonamide group, making it less versatile in biological applications.
N-tert.butyl-thiophene-2-sulfonamide: Similar structure but without the ethyl group, affecting its chemical reactivity and biological activity.
Thiophene-2-sulfonamide: Lacks both the ethyl and tert-butyl groups, making it less hydrophobic and potentially less effective in certain applications
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2S2 |
---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-tert-butyl-5-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H17NO2S2/c1-5-8-6-7-9(14-8)15(12,13)11-10(2,3)4/h6-7,11H,5H2,1-4H3 |
InChI Key |
UWSJKYHYYQWTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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